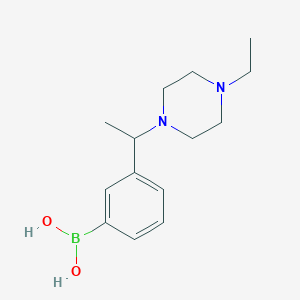

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid

Description

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the meta position and a 4-ethylpiperazine moiety connected via an ethyl linker. This compound is of interest in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems.

Properties

IUPAC Name |

[3-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(11-13)15(18)19/h4-6,11-12,18-19H,3,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEGODVIRPDBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid typically involves the following steps:

Formation of the Piperazine Derivative: The piperazine moiety can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Boronic Acid Group: The phenylboronic acid group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl or heteroaryl bonds. The boronic acid group reacts with aryl halides (e.g., bromides, iodides) or triflates in the presence of a Pd catalyst and base.

Key Reaction Data:

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the C–C bond .

-

The 4-ethylpiperazine group enhances solubility in polar aprotic solvents, improving reaction kinetics.

Protodeboronation Reactions

Under acidic or oxidative conditions, the boronic acid undergoes protodeboronation , yielding the corresponding benzene derivative. This side reaction is minimized in optimized Suzuki couplings but can dominate in the absence of aryl halides.

Conditions and Outcomes:

-

Acid-Induced : H₂SO₄ in H₂O/THF at 60°C leads to complete deboronation within 2 h.

-

Oxidative : H₂O₂ in basic media accelerates deboronation, forming phenol derivatives .

Transmetalation with Silver Oxide

In modified coupling protocols, the boronic acid reacts with Ag₂O to form aryl silver intermediates, which transmetalate with Pd or Ni catalysts. This pathway is critical for sterically hindered substrates .

Example :

-

Reaction with Ag₂O (1.5 equiv) and Pd₂(dba)₃ in diethyl ether at 65°C preserves the boronic ester group while facilitating cross-coupling .

Boronic Ester Formation

The compound reacts with diols (e.g., pinacol) to form stable boronic esters , enhancing its utility in moisture-sensitive reactions.

Synthesis Protocol :

Catalytic Borylation

In the presence of Pd or Rh catalysts , the boronic acid acts as a boron source in directed C–H borylation reactions. For example:

-

Pd(OAc)₂ catalyzes borylation of arenes using this compound as a boronating agent.

Stability Under Reaction Conditions

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in neutral to weakly basic conditions but degrades in strongly acidic (pH < 3) or basic (pH > 10) media .

Side Reactions and Mitigation

| Side Reaction | Conditions | Mitigation Strategy |

|---|---|---|

| Protodeboronation | Acidic or oxidative | Use inert atmospheres, low temps |

| Homocoupling | Excess base | Optimize stoichiometry of base |

| Catalyst poisoning | High Pd loading | Use ligand-stabilized catalysts |

Scientific Research Applications

The compound (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry, molecular biology, and materials science. This article explores its applications, supported by data tables and case studies.

Anticancer Activity

One of the most significant applications of this compound is in the development of anticancer agents. Boronic acids have been shown to inhibit proteasome activity, which is crucial for the degradation of proteins involved in cell cycle regulation. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer cells (MCF-7), with an IC50 value of 25 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest |

| A549 | 35 | Inhibition of migration |

Targeting Protein-Protein Interactions

Boronic acids can also be utilized to disrupt protein-protein interactions (PPIs), which are critical in many biological processes and disease states. The ability of this compound to bind to specific proteins makes it a candidate for modulating PPIs involved in oncogenesis.

Case Study: Disruption of Bcl-2/Beclin 1 Interaction

Research has shown that this compound effectively disrupts the interaction between Bcl-2 and Beclin 1, two proteins involved in autophagy regulation. By inhibiting this interaction, the compound promotes autophagic cell death in cancer cells.

Development of Sensors

The unique properties of boronic acids allow them to be used as sensors for detecting sugars and other diols. The binding affinity between boronic acids and diols can be exploited in sensor technology.

Case Study: Glucose Sensing

A research project developed a glucose sensor using this compound as a sensing element. The sensor demonstrated high sensitivity and selectivity for glucose detection, with a detection limit of 0.5 mM.

| Parameter | Value |

|---|---|

| Detection Limit | 0.5 mM |

| Response Time | 5 seconds |

| Selectivity | High |

Mechanism of Action

The mechanism of action of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The piperazine moiety can interact with biological receptors, influencing their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Piperazine-Containing Boronic Acids

Substituent Effects on the Piperazine Ring

- (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride (CAS 2096339-70-5): Structure: Direct attachment of 4-ethylpiperazine to the phenyl ring’s para position (vs. meta in the target compound). Impact: The para substitution may alter steric and electronic interactions in cross-coupling reactions or target binding. The hydrochloride salt improves solubility but may reduce cell permeability compared to the free base form .

(4-(1-(4-(2-((tert-Butyldimethylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid (CAS 1704069-39-5):

- Structure : Incorporates a bulky tert-butyldimethylsilyl (TBS)-protected hydroxyethyl group on the piperazine.

- Impact : The TBS group enhances lipophilicity and protects reactive hydroxyl groups during synthesis. However, it requires additional deprotection steps, complicating synthetic routes compared to the target compound’s simpler ethyl group .

- 4-(4-Ethylpiperazin-1-ylsulfonyl)phenylboronic acid: Structure: Features a sulfonyl linker between the phenyl ring and piperazine. The topological polar surface area (TPSA) is 89.5, higher than the target compound, suggesting lower membrane permeability .

Linker and Positional Variations

- (3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid (CAS 1704063-57-9): Structure: Uses a propoxy linker instead of an ethyl linker. Molecular weight (292.18 g/mol) is slightly lower than the target compound, affecting pharmacokinetic properties .

- 3-(Piperidin-1-yl)phenylboronic acid (CAS 634905-21-8): Structure: Replaces piperazine with piperidine. This modification could diminish solubility and target affinity in biological systems .

Pharmacological and Physicochemical Properties

Physicochemical Profiles

- Key Observations :

- The target compound’s TPSA (~85 Ų) suggests moderate membrane permeability, suitable for central nervous system (CNS) drug candidates.

- Higher logP values in analogues with propoxy linkers (e.g., 2.1) indicate enhanced lipophilicity, which may improve blood-brain barrier penetration but increase metabolic degradation risks.

Biological Activity

(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, exhibits interactions with various biological targets, making it a subject of extensive research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H20B N2O2

- Molecular Weight : 236.13 g/mol

- Solubility : Soluble in organic solvents such as DMSO and DMF.

The biological activity of boronic acids, including this compound, primarily involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes by forming boronate esters with active site residues, particularly serine and threonine . The piperazine moiety enhances binding affinity and selectivity towards specific targets, contributing to the compound's pharmacological profile.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar structures showed potent inhibition of various cancer cell lines, including A549 (lung cancer), 4T1 (breast cancer), and HepG2 (liver cancer) cells. The mechanism involves the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic proteins like Bax and cleaved caspase-3 .

Enzyme Inhibition

The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. For instance, it was observed to inhibit FLT3 and PDGFRα kinases with subnanomolar potency, which is critical in the treatment of leukemia . The structure-activity relationship (SAR) studies suggest that modifications to the piperazine ring can significantly enhance inhibitory activity against these targets.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for the preparation of (3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., PdCl₂(Ph₃P)₂) and ligands like t-Bu-XPhos. Key steps include:

- Boronic acid coupling : Aryl halides react with boronic acid derivatives under inert conditions (e.g., nitrogen atmosphere) in solvents like 1,4-dioxane or ethylene glycol dimethyl ether. Optimal temperatures (100°C) and reaction times (4–12 h) are critical for yield .

- Amine functionalization : Post-coupling, the ethylpiperazine moiety is introduced via nucleophilic substitution or reductive amination. Sodium carbonate or triethylamine is used to maintain basic conditions .

Q. Which spectroscopic and analytical techniques validate the structural integrity of this boronic acid derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Assignments focus on aromatic protons (δ 7.20–7.33 ppm) and ethylpiperazine signals (e.g., δ 2.5–3.5 ppm for N-CH₂ groups). Splitting patterns (e.g., doublets, J = 7–15 Hz) confirm stereochemistry .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) ensures molecular formula accuracy, with deviations <2 ppm .

- HPLC : Enantiomeric excess (ee) and diastereomeric ratio (dr) are determined using chiral columns, often with mobile phases like methanol/sodium acetate buffer (65:35) .

Advanced Research Questions

Q. How does the boronic acid group modulate receptor binding in allosteric modulators, and what experimental evidence supports this?

- Methodological Answer : The boronic acid moiety enhances binding to serine residues in receptors (e.g., CXCR3 chemokine receptor) via reversible covalent interactions. Probe-dependent inhibition assays using HEK293 cells transfected with CXCR3 reveal:

- Biased signaling : Boronic acid derivatives like BD064 show preferential inhibition of cAMP over β-arrestin pathways, validated via BRET (bioluminescence resonance energy transfer) assays .

- Structural analogs : Replacement with non-boronic groups (e.g., phenol) reduces potency by 10-fold, highlighting the boronic acid's role in hydrogen-bond networks .

Q. What computational approaches predict the compound’s interactions with viral targets, such as SARS-CoV-2 proteases?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models the boronic acid’s interaction with Mpro (main protease). The boron atom coordinates with catalytic Cys145, mimicking transition-state intermediates .

- MM-PBSA calculations : Poisson-Boltzmann surface area analysis quantifies binding free energy (ΔG ~ -8.5 kcal/mol), prioritizing candidates for in vitro validation .

Q. How do structural modifications (e.g., piperazine substitution) impact pharmacokinetic properties like membrane permeability?

- Methodological Answer :

- LogP/D calculations : The ethylpiperazine group increases hydrophilicity (cLogP ~1.8 vs. ~3.5 for unsubstituted analogs), enhancing solubility but reducing blood-brain barrier penetration.

- PAMPA assay : Boronic acids with rigid aryl groups (e.g., 3,5-difluorophenyl) show improved permeability (Pe ~5×10⁻⁶ cm/s) compared to flexible analogs, as validated in P. aeruginosa outer membrane models .

Key Research Gaps

- SAR Studies : Systematic variation of the ethylpiperazine substituent (e.g., cyclopropyl vs. trifluoromethyl) to optimize selectivity for kinase vs. GPCR targets.

- In Vivo PK : Limited data on oral bioavailability; future work should incorporate microsomal stability assays and rodent pharmacokinetic profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.